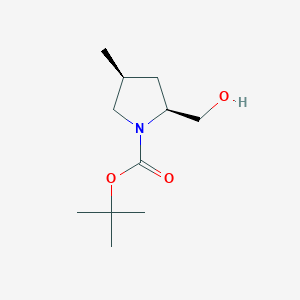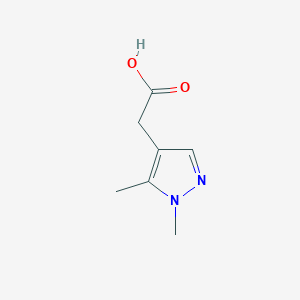
3-Fluoro-5-hydroxy-N,N-dimethylbenzamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
Compounds related to "3-Fluoro-5-hydroxy-N,N-dimethylbenzamide" have been studied for their potential as neurokinin-1 (NK1) receptor antagonists, which are relevant in clinical efficacy for conditions like emesis and depression. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride demonstrates high affinity and effectiveness in preclinical tests relevant to these conditions (Harrison et al., 2001).
Sigma-2 Receptor Ligands
Research on sigma-2 receptor ligands, like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, highlights their upregulation in proliferating tumor cells, indicating potential applications in tumor imaging and therapy. These compounds have shown high affinity and selectivity for the sigma-2 receptor, making them suitable for identifying breast tumors in vivo and possibly for imaging solid tumors with positron emission tomography (PET) (Rowland et al., 2006).
Hybrid Anion-Exchange Membranes
Another area of application is in the development of hybrid anion-exchange membranes for alkaline fuel cells. Poly(2,6-dimethyl-1,4-phenylene oxide)-based membranes have been prepared, exhibiting enhanced hydroxyl conductivity and swelling-resistant properties, suitable for alkaline membrane fuel cells (Wu et al., 2010).
Fluorine-18 Labeled Benzamide Analogues
Fluorine-18 labeled benzamide analogues are explored for PET imaging of sigma-2 receptor status in solid tumors, demonstrating high tumor uptake and favorable tumor/normal tissue ratios. This research underscores the significance of such compounds in the diagnosis and monitoring of tumor progression and response to therapy (Tu et al., 2007).
Hydroxyl Radical Detection
Additionally, the development of methods for the detection of hydroxyl radicals using compounds such as dimethyl sulfoxide (DMSO) to generate formaldehyde, which reacts with ammonia and 1,3-cyclohexanedione (CHD) to produce a fluorescent product, indicates the utility of related compounds in analytical chemistry and biological research (Tai et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-5-hydroxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWFGOPXACITLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol](/img/structure/B1529807.png)



![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1529813.png)